molecular formula C9H13N3O2 B1463511 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1029720-98-6

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No. B1463511
M. Wt: 195.22 g/mol
InChI Key: YJXOIRABUYSNLK-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H13N3O2 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8 . This code provides a unique identifier for the compound, which can be used to generate its molecular structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.22 . It is a white to yellow solid . More detailed physical and chemical properties may need to be determined experimentally.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application : This compound has been mentioned in the context of research into Hepatitis B Virus (HBV) inhibitors . It is part of a class of potential anti-HBV therapeutics known as Core Protein Allosteric Modulators (CpAMs).
    • Results/Outcomes : The compound seems to have shown efficacy in inhibiting a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, a lead compound demonstrated the ability to inhibit HBV DNA viral load through oral administration .
  • This compound is available for purchase from various chemical suppliers, indicating that it may be used in a variety of research and development contexts .
  • It is often sold in the form of a white to yellow solid .
  • Its molecular formula is C9H13N3O2 and it has a molecular weight of 195.22 .
  • It is mentioned in the context of the synthesis and chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]diazepine-2-carboxylates .
  • This compound is available for purchase from various chemical suppliers, indicating that it may be used in a variety of research and development contexts .
  • It is often sold in the form of a white to yellow solid .
  • Its molecular formula is C9H13N3O2 and it has a molecular weight of 195.22 .
  • It is mentioned in the context of the synthesis and chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]diazepine-2-carboxylates .

Future Directions

Research into compounds like Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate could potentially lead to the development of new antiviral drugs . Further studies are needed to fully understand their properties and potential applications .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8/h5,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXOIRABUYSNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Synthesis routes and methods

Procedure details

To a mixture of ethyl 5-[(2-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (0.216 g, 0.568 mmol) and cesium carbonate (0.35 g, 1.1 mmol) was added a solution of benzenethiol (0.11 mL, 1.1 mmol) in acetonitrile (1 mL). The resulting reaction mixture was stirred at room temperature for 1 hour. The solvent was removed in vacuo and the residue applied directly to silica purification (5% MeOH/DCM with 1% Et3N) to afford Intermediate 17 as a white solid (0.093 g, 84%). LC-MS: (FA) ES+196; 1H NMR (400 MHz, CDCl3) δ 6.49 (s, 1H), 4.35 (q, J=7.1 Hz, 2H), 4.17-4.13 (m, 2H), 4.04 (s, 2H), 3.29-3.25 (m, 2H), 1.74 (s, 1H), 1.35 (t, J=7.1 Hz, 3H).
Name
ethyl 5-[(2-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Quantity
0.216 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 3
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Citations

For This Compound
2
Citations
A Jiménez-Somarribas, S Mao, JJ Yoon… - Journal of medicinal …, 2017 - ACS Publications
Respiratory syncytial virus (RSV) represents a threat to infants, the elderly, and the immunocompromised. RSV entry blockers are in clinical trials, but escape mutations challenge their …
Number of citations: 22 pubs.acs.org
JE Grob, J Nunez, MA Dechantsreiter… - The Journal of organic …, 2011 - ACS Publications
Formyl-substituted aryl and heteroaryl MIDA boronates were prepared by a DMSO-free method and used in the first reported one-pot reductive amination–Suzuki–Miyaura cross-…
Number of citations: 42 pubs.acs.org

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